molecular formula C12H18N2O5 B12784376 Thymidine, 3'-O-ethyl- CAS No. 81542-72-5

Thymidine, 3'-O-ethyl-

Cat. No.: B12784376
CAS No.: 81542-72-5
M. Wt: 270.28 g/mol
InChI Key: KXGTYHLMWACQAG-IVZWLZJFSA-N
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Description

Thymidine, 3'-O-ethyl- is a chemically modified nucleoside derivative where an ethyl group is attached to the oxygen atom at the 3' position of the ribose moiety of thymidine. This substitution alters the molecule’s steric and electronic properties, impacting its interaction with enzymes like DNA polymerases and kinases. Such modifications are often explored to enhance stability, modulate pharmacokinetics, or confer unique biological activities, such as antitumor or antiviral effects .

Properties

CAS No.

81542-72-5

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-ethoxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O5/c1-3-18-8-4-10(19-9(8)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10+/m0/s1

InChI Key

KXGTYHLMWACQAG-IVZWLZJFSA-N

Isomeric SMILES

CCO[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C

Canonical SMILES

CCOC1CC(OC1CO)N2C=C(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-O-ethyl- typically involves the protection of the hydroxyl groups of thymidine, followed by selective alkylation at the 3’-position.

Industrial Production Methods: Industrial production of Thymidine, 3’-O-ethyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Chemical Reactions and Reactivity

Thymidine, 3'-O-ethyl-, like other modified nucleosides, exhibits altered reactivity compared to its natural counterpart. The ethylation at the 3'-position can affect its ability to participate in phosphodiester bond formation, which is crucial for DNA synthesis.

Antiviral Agents

Some modified nucleosides have shown promise as antiviral agents by inhibiting viral replication. The alteration of thymidine's structure could influence its recognition by viral enzymes, potentially leading to antiviral activity .

Genetic Engineering

In genetic engineering, modified nucleosides can be used to introduce specific mutations or to stabilize oligonucleotides against degradation. The incorporation of thymidine, 3'-O-ethyl-, into oligonucleotides could provide novel tools for these applications.

Data Tables

Due to the lack of specific data on thymidine, 3'-O-ethyl-, the following table provides a general overview of some modified nucleosides and their properties:

Compound Modification Potential Application
Thymidine, 3'-O-ethyl-Ethylation at 3'-positionAntiviral, genetic engineering
Thymidine, 3'-O-phosphorofluoridothioatePhosphorofluoridothioate linkageEnzymatic stability studies
2'-O-MCE-ribonucleosides2'-O-Methoxycarbonyl ethyl modificationChimeric oligonucleotide synthesis

Scientific Research Applications

Thymidine, 3’-O-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thymidine, 3’-O-ethyl- involves its incorporation into DNA, where it can interfere with normal DNA replication and repair processes. The ethyl modification at the 3’-position can affect the binding affinity and recognition by DNA polymerases and other enzymes involved in nucleic acid metabolism .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Research Implications and Gaps

  • 3'-O-Ethyl Thymidine remains understudied compared to its 5'-O-ethyl counterpart.
  • Substitution at the 3' position generally reduces DNA polymerase recognition, making such analogs more suitable for non-incorporation roles (e.g., enzyme inhibition or prodrug design) .

Q & A

Q. What are the standard synthetic protocols for Thymidine, 3'-O-ethyl-?

Thymidine, 3'-O-ethyl- is typically synthesized via selective alkylation of the 3'-hydroxyl group of thymidine. A common approach involves using ethyl iodide or ethyl triflate in the presence of a base (e.g., NaH or DBU) under anhydrous conditions. Protecting groups (e.g., 5'-O-DMTr) may be employed to ensure regioselectivity. Purification is achieved via silica gel chromatography or HPLC, with characterization by 1^1H/13^{13}C NMR and mass spectrometry . Critical steps include monitoring reaction progress by TLC and ensuring anhydrous conditions to avoid side reactions.

Q. How is Thymidine, 3'-O-ethyl- characterized using spectroscopic methods?

  • NMR : 1^1H NMR confirms the ethyl group’s presence (δ ~1.2–1.4 ppm for CH3_3, δ ~3.4–4.0 ppm for O-CH2_2-).
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+^+ at m/z 297.1).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 260 nm. Cross-referencing spectral data with literature ensures accuracy .

Q. What are the primary research applications of Thymidine, 3'-O-ethyl- in oligonucleotide studies?

This derivative is used to enhance oligonucleotide stability against nucleases or modulate base-pairing interactions. Applications include:

  • Antisense oligonucleotides : To improve in vivo half-life.
  • Primer design : To study steric effects in PCR. Methodological focus involves incorporating the modified nucleoside during solid-phase synthesis, followed by PAGE or MALDI-TOF analysis of oligonucleotide integrity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of Thymidine, 3'-O-ethyl- under varying conditions?

  • Variable Screening : Test bases (e.g., DBU vs. NaH), solvents (DMF vs. THF), and temperatures (0°C to rt).
  • Kinetic Monitoring : Use in situ FTIR or 19^{19}F NMR (if using fluorinated reagents) to track reaction progress.
  • DoE (Design of Experiments) : Apply factorial design to identify critical parameters (e.g., reagent stoichiometry, reaction time). Yield optimization requires iterative analysis and comparison with published protocols .

Q. What experimental strategies are employed to assess the stability of Thymidine, 3'-O-ethyl- in biological matrices?

  • Incubation Studies : Expose the compound to serum or nucleases (e.g., S1 nuclease) at 37°C, followed by LC-MS quantification of degradation products.
  • Control Experiments : Compare with unmodified thymidine to establish relative stability.
  • Data Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Include triplicate runs to ensure reproducibility .

Q. How should discrepancies in spectral data for Thymidine, 3'-O-ethyl- be systematically resolved?

  • Cross-Validation : Compare NMR/MS data with independent syntheses or commercial reference samples (if available).
  • Literature Benchmarking : Use databases like SciFinder or Reaxys to verify expected chemical shifts and fragmentation patterns.
  • Collaborative Analysis : Consult crystallography or computational modeling to resolve structural ambiguities .

Q. What considerations are critical when designing experiments to study the incorporation efficiency of Thymidine, 3'-O-ethyl- into DNA strands?

  • Enzymatic Compatibility : Test DNA polymerases (e.g., Taq, Klenow) for activity with the modified nucleoside.
  • Radiolabeling : Use 32^{32}P-labeled primers to quantify incorporation via gel electrophoresis or scintillation counting.
  • Controls : Include unmodified thymidine and mismatch-containing templates to assess fidelity. Document protocols in detail to enable replication .

Q. How do computational models contribute to understanding the structural and electronic effects of the 3'-O-ethyl modification in thymidine?

  • Molecular Dynamics (MD) : Simulate DNA duplexes to evaluate conformational changes (e.g., sugar puckering, helical parameters).
  • DFT Calculations : Analyze electronic effects on base-pairing (e.g., hydrogen bond strength, charge distribution).
  • Docking Studies : Predict interactions with enzymes (e.g., nucleases, polymerases). Validate predictions with experimental data .

Methodological Resources

  • Literature Review : Use SciFinder and Web of Science for comprehensive searches; filter for primary sources and high-impact journals .
  • Data Management : Employ tools like Chemotion ELN for reproducible data logging and RADAR4Chem for dataset deposition .
  • Citation Practices : Follow ICMJE guidelines for chemical nomenclature and reference formatting .

For further guidance, consult institutional libraries or NFDI4Chem’s FAIR data management protocols .

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